2-Hydroxy-6-methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 700-44-7
VCID: VC21089956
InChI: InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3
SMILES: COC1=CC=CC(=C1C=O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

2-Hydroxy-6-methoxybenzaldehyde

CAS No.: 700-44-7

Cat. No.: VC21089956

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-methoxybenzaldehyde - 700-44-7

Specification

CAS No. 700-44-7
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-hydroxy-6-methoxybenzaldehyde
Standard InChI InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3
Standard InChI Key DZJPDDVDKXHRLF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C=O)O
Canonical SMILES COC1=CC=CC(=C1C=O)O

Introduction

Chemical Identity and Structure

2-Hydroxy-6-methoxybenzaldehyde belongs to the class of substituted benzaldehydes and is characterized by three key functional groups: an aldehyde group, a hydroxyl group at position 2, and a methoxy group at position 6 of the benzene ring. Its molecular structure creates unique reactivity patterns that make it valuable in organic synthesis.

Chemical Identifiers

The compound is recognized through various systematic identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 2-Hydroxy-6-Methoxybenzaldehyde

IdentifierValue
CAS Number700-44-7
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
MDL NumberMFCD00151830
InChI KeyDZJPDDVDKXHRLF-UHFFFAOYSA-N
PubChem CID69692
SMILESO=CC1=C(OC)C=CC=C1O
BRN1101524
EC Number211-844-6

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs as shown in Table 2.

Table 2: Synonyms of 2-Hydroxy-6-Methoxybenzaldehyde

Synonyms
6-Methoxysalicylaldehyde
6-Hydroxyanisaldehyde
2-Hydroxy-6-methoxy-benzaldehyde
2-Hydroxy-p-anisaldehyde
2-Hydroxy-4-anisaldehyde
6-Hydroxy-o-anisaldehyde

Physical and Chemical Properties

The physical and chemical properties of 2-hydroxy-6-methoxybenzaldehyde influence its behavior in reactions, storage requirements, and handling protocols.

Physical Properties

2-Hydroxy-6-methoxybenzaldehyde exhibits the following physical properties as outlined in Table 3.

Table 3: Physical Properties of 2-Hydroxy-6-Methoxybenzaldehyde

PropertyValueReference
Physical StateSolid
ColorPale Yellow to Brown
Melting Point41-43 °C (literature)
Melting Point (alternative measurement)68-74 °C
Boiling Point262.9±20.0 °C (Predicted)
Density1.231±0.06 g/cm³ (Predicted)
Flash Point>230 °F

The discrepancy in melting point values reported in different sources may be attributed to variations in sample purity, measurement methodologies, or crystalline forms.

Chemical Properties

The chemical properties of 2-hydroxy-6-methoxybenzaldehyde influence its reactivity and behavior in solution, as detailed in Table 4.

Table 4: Chemical Properties of 2-Hydroxy-6-Methoxybenzaldehyde

PropertyValueReference
Water SolubilitySlightly soluble
Solubility in Organic SolventsSlightly soluble in chloroform and methanol
pKa7.79±0.10 (Predicted)
SensitivityAir Sensitive

The compound's hydroxyl group at the ortho position to the aldehyde facilitates intramolecular hydrogen bonding, which influences its chemical behavior. The air sensitivity indicates potential oxidation reactions when exposed to atmospheric oxygen.

Applications

2-Hydroxy-6-methoxybenzaldehyde serves multiple purposes in chemical research and industrial applications.

Pharmaceutical Applications

The primary application of 2-hydroxy-6-methoxybenzaldehyde is as a pharmaceutical intermediate . Its functionality makes it valuable for:

  • Synthesis of active pharmaceutical ingredients

  • Building block in medicinal chemistry

  • Precursor for compounds with potential biological activity

Chemical Research Applications

In chemical research, 2-hydroxy-6-methoxybenzaldehyde finds applications in:

  • Synthesis of Schiff bases and other condensation products

  • Metal complexation studies

  • Structure-activity relationship investigations

  • Development of specialized reagents for organic synthesis

ClassificationDescriptionReference
Hazard CodesXi (Irritant), Xn (Harmful)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin), 43 (May cause sensitization by skin contact), 36 (Irritating to eyes), 22 (Harmful if swallowed)
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal WordWarning
Precautionary StatementsP261, P305+P351+P338

Research and Development

Scientific interest in 2-hydroxy-6-methoxybenzaldehyde extends across multiple research areas due to its unique chemical properties and reactivity.

Derivatization Studies

The reactive aldehyde group in 2-hydroxy-6-methoxybenzaldehyde provides opportunities for derivatization to create compounds with specialized properties. For example:

  • Research involving similar compounds has explored the formation of thiosemicarbazones, which have been studied for potential analytical applications

  • The hydroxyl group enables the formation of ethers, as demonstrated in patents describing the synthesis of complex pharmaceutical intermediates

Analytical Characterization

Analytical methods for identifying and characterizing 2-hydroxy-6-methoxybenzaldehyde include:

  • NMR spectroscopy

  • Mass spectrometry

  • UV-Visible spectroscopy

  • IR and Raman spectroscopy

  • X-ray crystallography for solid-state structure determination

These analytical techniques provide essential information about the compound's structure, purity, and behavior in different environments.

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